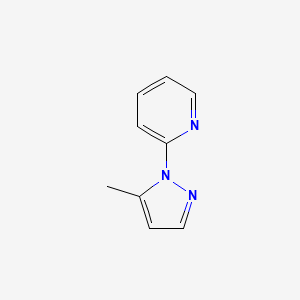

2-(5-methyl-1H-pyrazol-1-yl)pyridine

Description

Propriétés

IUPAC Name |

2-(5-methylpyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-5-7-11-12(8)9-4-2-3-6-10-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTNQJPITRTSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Hydrazinyl Pyridine Derivatives

A common approach involves cyclizing hydrazinyl-substituted pyridines with suitable electrophilic partners to form the pyrazole ring.

- Starting from 3-hydrazinopyridine dihydrochloride, cyclization with dialkyl maleate yields alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.

- Subsequent chlorination and oxidation steps convert this intermediate into alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

- Hydrolysis and decarboxylation afford the final pyrazolylpyridine compound, with removal of the carboxylic acid group.

This method is detailed in patent US9522900B2, which highlights the stepwise conversion and purification techniques, including heating with manganese(IV) oxide and treatment with aqueous hydrochloric acid at 25–100 °C.

Direct Condensation with Hydrazine Hydrate

Another efficient method involves the condensation of pyridine derivatives with hydrazine hydrate in ethanol:

- For example, reacting a 2-propen-1-one derivative bearing a 2-pyridinyl substituent with hydrazine hydrate at 60 °C for 0.5 hours yields 2-(1H-pyrazol-3-yl)pyridine with high yield (~97.3%).

- This method is straightforward and provides a high-purity product as confirmed by NMR spectroscopy.

Oxidation and Halogenation Modifications

Starting from 2-(3-halo-5-methyl-1H-pyrazol-1-yl)-3-halopyridine intermediates, further oxidation can be performed to modify the methyl group on the pyrazole ring:

- Oxidation with potassium permanganate (KMnO4) under reflux conditions converts the methyl group to a carboxylic acid functionality.

- The product is isolated by extraction and purification steps, yielding a compound with 67% yield and 92% purity.

- Characterization includes MS, IR, UV, and proton NMR spectra confirming the structure.

This approach allows for further functionalization and potential use in pesticide synthesis.

Process Development for Scalable Production

Industrial process development focuses on improving yield, safety, and handling:

- A Sandmeyer-free approach to synthesize N-methyl-3-bromo-5-methyl pyrazole, a related pyrazole derivative, was developed using condensation, bromination, and oxidation steps starting from methyl crotonate and methyl hydrazine.

- This approach improved efficiency and overall yield, highlighting the importance of process optimization in pyrazole chemistry.

Summary Table of Preparation Methods

Analytical Characterization Supporting Preparation

- Mass Spectrometry (MS): Confirms molecular ions and fragmentation patterns consistent with pyrazolylpyridine structures.

- Infrared Spectroscopy (IR): Characteristic bands for aromatic C-H, aliphatic C-H, C=O, C=N, and C-N stretches confirm functional groups.

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra show aromatic and pyrazole proton signals, confirming ring formation and substitution patterns.

- Ultraviolet (UV) Spectroscopy: Absorption maxima correspond to conjugated heterocyclic systems.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Functionalized pyridine derivatives with various substituents.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Development

2-(5-methyl-1H-pyrazol-1-yl)pyridine serves as a scaffold for designing pharmaceuticals, particularly those aimed at treating neurological disorders and inflammatory diseases. Its ability to modulate biological pathways makes it valuable in drug development.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Antibacterial |

| Escherichia coli | 0.0039 | Antibacterial |

| Candida albicans | 0.0169 - 0.078 | Antifungal |

| Fusarium oxysporum | 0.056 - 0.222 | Antifungal |

These findings suggest the compound's potential as a broad-spectrum antimicrobial agent.

Neuropharmacological Potential

The compound has been studied for its role as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4 (M4 mAChR). This receptor is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease. Key findings from studies include:

- Allosteric Modulation : Enhances acetylcholine binding affinity at the M4 receptor, potentially improving cognitive deficits.

- Binding Affinity : Demonstrated significant increases in acetylcholine effectiveness in the presence of this compound.

Materials Science Applications

Coordination Polymers and Metal-Organic Frameworks

The compound's ability to coordinate with metal ions makes it suitable for synthesizing coordination polymers and metal-organic frameworks. This application is particularly relevant in materials science for developing new materials with specific properties.

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the development of agrochemicals and dyes. Its chemical reactivity allows for the creation of various derivatives that can be tailored for specific industrial needs.

Case Studies

Several case studies illustrate the practical implications of using derivatives of this compound:

- Cognitive Enhancement in Animal Models : Studies involving rodent models have shown that administration of M4 positive allosteric modulators leads to improved performance on cognitive tasks, suggesting therapeutic applications for cognitive impairments.

- Antimicrobial Efficacy Trials : Clinical trials assessing the antimicrobial efficacy of derivatives demonstrated significant reductions in pathogen load in infected models, supporting further development as therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-(5-methyl-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry.

Comparaison Avec Des Composés Similaires

Pyridine-Pyrazole Derivatives with Substituted Aromatic Systems

Example Compound: 5-Cyclopropyl-2-(3-ethoxy-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridine (8d)

- Key Differences: Incorporates a cyclopropyl group on the pyridine ring and a 2-bromophenoxy substituent on the pyrazole.

- Synthesis: Prepared in 50% yield via reaction of 5-cyclopropyl-2-fluoropyridine with a bromophenol derivative at 180°C for 6 hours .

- Biological Relevance: Exhibits DHODH inhibition, with enhanced activity attributed to the electron-withdrawing bromophenoxy group .

Comparison :

Tetrazole-Containing Analogs

Example Compound : 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

Comparison :

Thiazolo-Fused Pyridine Derivatives

Example Compound : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

Comparison :

Halogen-Substituted Derivatives

Example Compound : 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine (HCl salt)

Comparison :

- Chlorine’s electron-withdrawing effect may enhance reactivity in cross-coupling reactions compared to the parent compound.

Data Table: Structural and Functional Comparison

Activité Biologique

2-(5-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines a pyrazole moiety with a pyridine ring, which may contribute to its diverse biological properties. The following sections will explore the compound's biological activities, including antibacterial, antifungal, anticancer, and other relevant pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.0195 | E. coli |

| Compound A | 0.0048 | Bacillus mycoides |

| Compound B | 0.039 | C. albicans |

These findings suggest that modifications in the structure of pyridine derivatives can lead to enhanced antibacterial and antifungal activities .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. This compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been noted for additional biological activities:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

- Antioxidant Activity : The presence of the pyrazole moiety contributes to antioxidant activity, which can protect cells from oxidative stress.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyrazole and pyridine rings significantly influence their pharmacological profiles.

Key SAR Observations :

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.

- Ring Modifications : Alterations in ring size or saturation levels can lead to changes in binding affinity to biological targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine derivatives for improved yield and purity?

- Methodological Answer : Begin with nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach functional groups to the pyridine or pyrazole rings. Monitor reaction conditions (temperature, solvent polarity, catalyst loading) using TLC or HPLC to identify optimal parameters. For example, in the synthesis of AR antagonists, intermediates were purified via column chromatography (hexane/ethyl acetate gradients) to achieve >95% purity . Kinetic studies (e.g., time-resolved NMR) can help identify rate-limiting steps.

Q. What techniques are recommended for structural characterization of this compound and its derivatives?

- Methodological Answer : Use X-ray crystallography with refinement via SHELXL for precise bond-length and angle measurements, particularly to resolve tautomeric ambiguities in the pyrazole ring . Complement crystallography with - and -NMR to confirm proton environments (e.g., distinguishing pyridine C-H signals at δ 8.6–7.4 ppm from pyrazole protons at δ 6.2–2.4 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard controls outlined in safety data sheets: wear nitrile gloves, chemical-resistant lab coats, and goggles (sealed) to prevent skin/eye contact (Category 2A/2B hazards). Use fume hoods for weighing and reactions. Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides) to avoid decomposition .

Q. How can researchers assess the pharmacological activity of derivatives targeting androgen receptors (AR)?

- Methodological Answer : Employ AR luciferase reporter assays in LNCaP cells to measure antagonist potency. For example, compound 6g showed IC = 13.6 μM against LNCaP proliferation, outperforming Bicalutamide (IC = 35.0 μM) . Validate selectivity via competitive binding assays with radiolabeled dihydrotestosterone (DHT) and coactivator recruitment studies.

Advanced Research Questions

Q. How should crystallographers address contradictions in X-ray data for pyrazole-pyridine hybrids?

- Methodological Answer : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, which are common due to flexible pyrazole conformers . For disordered solvent molecules, apply PART and SUMP restraints. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .

Q. Why might molecular docking predictions for AR antagonism conflict with experimental bioassay results?

- Methodological Answer : Docking may overlook tautomerization (e.g., pyrazole N-H vs. N-methyl forms) or solvent effects. Re-dock using explicit solvent models (e.g., TIP3P water) and compare with MD simulations to assess binding pocket flexibility. For example, steric clashes in the AR ligand-binding domain may reduce 6f’s efficacy despite favorable docking scores .

Q. How do substituents at the pyridine 4-position influence bioactivity and stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO) to enhance metabolic stability but monitor for reduced solubility. In SAR studies, 4-methylpyridine derivatives showed improved cellular permeability (logP ~2.1) compared to polar -OH analogs. Accelerated stability testing (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., hydrolysis of acetamide side chains) .

Q. What advanced methods resolve stability issues in aqueous buffers or under oxidative conditions?

- Methodological Answer : Conduct forced degradation studies using HO (3% v/v) or UV light (254 nm) to identify vulnerable sites (e.g., pyrazole C-H bonds). Stabilize via formulation with cyclodextrins (e.g., HP-β-CD) to enhance solubility and protect against oxidation. Monitor degradation products via LC-MS/MS and adjust buffer pH (6.5–7.4) to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.